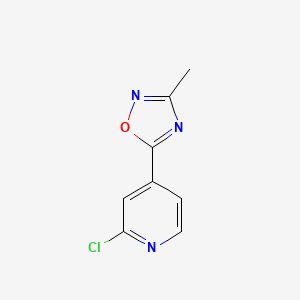

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Description

Properties

IUPAC Name |

5-(2-chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-10-7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOOYEJYEUZJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650971 | |

| Record name | 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-51-8 | |

| Record name | 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of the heterocyclic building block, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine . This compound is of significant interest to researchers and professionals in drug development due to its combination of a medicinally relevant 1,2,4-oxadiazole core and a functionalized pyridine ring. We present a robust, two-step synthetic strategy starting from commercially available 2-chloro-4-cyanopyridine. The guide elucidates the causal factors behind procedural choices, offers detailed step-by-step protocols, and establishes a full analytical workflow for structural verification and quality control. This document is intended to serve as a practical and authoritative resource, enabling scientific teams to reliably produce and validate this valuable chemical entity for discovery programs.

Introduction: The Strategic Importance of the Scaffold

In modern medicinal chemistry, the assembly of novel molecular frameworks with favorable pharmacological properties is paramount. The target compound, this compound, merges two privileged heterocyclic systems.

-

The 1,2,4-Oxadiazole Moiety: This five-membered heterocycle is a cornerstone of contemporary drug design.[1][2] It is frequently employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3][4] The 1,2,4-oxadiazole ring is a component of numerous compounds investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

-

The Substituted Pyridine Ring: Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals, valued for their ability to engage in hydrogen bonding and other key intermolecular interactions within biological targets.[5] The chlorine atom at the 2-position serves as a versatile synthetic handle for further functionalization, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

This guide provides an expert-level walkthrough of a reliable synthetic route and the corresponding analytical validation for this high-value chemical intermediate.

Retrosynthetic Analysis and Strategy Selection

A robust synthesis relies on a logical and efficient pathway. The most common and reliable method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[6][7] This intermediate is, in turn, formed from an amidoxime and an acylating agent.

Our retrosynthetic analysis of the target molecule identifies two primary precursors:

-

2-Chloro-N'-hydroxyisonicotinimidamide: The amidoxime derived from 2-chloro-4-cyanopyridine.

-

An Acetylating Agent: Such as acetic anhydride or acetyl chloride, which provides the methyl group at the C3 position of the oxadiazole.

This strategy is superior to alternatives like 1,3-dipolar cycloaddition of nitrile oxides, which can suffer from poor reactivity of the nitrile component and potential side reactions like dimerization.[1] Our chosen pathway offers excellent regiochemical control and relies on well-established, high-yielding transformations.[3]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established analytical methodologies. Key parameters such as molecular structure, solubility, lipophilicity (LogP), and ionization constant (pKa) are discussed in detail. The guide explains the scientific rationale behind the experimental determination of these properties, offering field-proven insights into protocol selection and execution. By grounding theoretical knowledge in practical application, this whitepaper serves as an essential resource for the effective characterization and utilization of this and structurally related compounds in a research and development setting.

Introduction and Scientific Context

This compound is a substituted pyridine derivative featuring a 1,2,4-oxadiazole ring. This structural motif is of significant interest in medicinal chemistry due to the ability of the oxadiazole ring to act as a bioisostere for ester and amide groups, potentially improving metabolic stability and pharmacokinetic profiles. The pyridine core, a common scaffold in pharmaceuticals, and the chloro-substituent further modulate the molecule's electronic and steric properties.

A thorough understanding of the physicochemical properties of this compound is a prerequisite for its advancement in any drug discovery pipeline. Properties such as aqueous solubility, lipophilicity, and pKa are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Early and accurate characterization of these parameters prevents costly late-stage failures and enables rational, data-driven optimization of lead compounds. This guide outlines the known properties of the title compound and provides robust, validated protocols for their experimental determination.

Molecular Identity and Structure

The foundational step in physicochemical characterization is confirming the identity and structure of the molecule.

-

IUPAC Name: 5-(2-chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole[1][2]

-

CAS Number: 959240-51-8[1]

-

Molecular Formula: C₈H₆ClN₃O[1]

The structural arrangement, comprising a pyridine ring linked at the 4-position to the 5-position of a 3-methyl-1,2,4-oxadiazole, dictates its fundamental chemical nature. The chlorine atom at the 2-position of the pyridine ring and the nitrogen atoms within both heterocyclic rings are key determinants of the molecule's polarity, hydrogen bonding capacity, and acid-base properties.

Core Physicochemical Properties (Quantitative Data)

While extensive experimental data for this specific molecule is not widely published, a combination of computational predictions and vendor-supplied information provides a baseline for its physicochemical profile. These values are crucial for designing initial experiments and formulating hypotheses about the compound's behavior.

Table 1: Summary of Physicochemical Properties

| Property | Value (Predicted/Computed) | Source |

|---|---|---|

| Molecular Weight | 195.60 g/mol | [1] |

| XLogP3 | 2.1 | [1] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Boiling Point (at 760 mmHg) | 366.9 °C | [2] |

| Flash Point | 175.7 °C | [2] |

| Density | 1.345 g/cm³ |[2] |

Note: These values are computationally derived and should be confirmed by experimental measurement.

Experimental Determination of Key Properties

This section provides detailed, step-by-step methodologies for determining the most critical physicochemical properties for a drug discovery candidate like this compound.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is paramount as it directly impacts dissolution and subsequent absorption in the gastrointestinal tract. Poor solubility can lead to low and variable bioavailability.[3] For early-stage discovery, a kinetic solubility measurement is often sufficient for high-throughput screening, while thermodynamic solubility provides the definitive value required for later-stage development and formulation.[3][4]

Recommended Protocol: Thermodynamic Shake-Flask Method (adapted from WHO and literature guidelines) [5][6]

-

Preparation: Prepare buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[6] Ensure all solvents are of high purity.[5]

-

Sample Addition: Add an excess amount of the solid compound to a glass vial containing a known volume (e.g., 5 mL) of each buffer solution. The excess solid is crucial to ensure a saturated solution is formed.[5]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker at 37 ± 1 °C.[6] Equilibrium is typically reached within 24-72 hours. To confirm equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation or filtration using a low-binding filter (e.g., PVDF).

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[3]

-

pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[6]

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical predictor of its ability to cross biological membranes. The partition coefficient (P), or its logarithmic form (LogP), is a key parameter in ADME modeling. The Shake-Flask method is the gold-standard for its determination.[7]

Recommended Protocol: OECD 107 Shake-Flask Method [7][8]

-

Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) and pre-saturate each solvent with the other by mixing them and allowing the phases to separate.

-

Stock Solution: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this compound, based on its predicted XLogP).

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous buffer. The volume ratios can be varied (e.g., 1:1, 2:1, 1:2) to ensure accuracy.[8]

-

Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached.[8]

-

Phase Separation: Separate the two phases cleanly, typically by centrifugation.[8]

-

Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.[8]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The final LogP should be reported as the average of runs with different volume ratios.[8]

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms. This is critical because the ionization state affects solubility, permeability, and receptor binding. For this compound, the pyridine nitrogen is expected to be the primary basic center. Potentiometric titration is a highly accurate method for determining pKa.[9][10]

Recommended Protocol: Potentiometric Titration [9]

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically water or a co-solvent system if solubility is low. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[9] The solution should be purged with nitrogen to remove dissolved CO₂.[9]

-

Titration: Place the solution in a thermostatted vessel under constant stirring. Immerse the calibrated pH electrode.

-

Titrant Addition: Since the pyridine nitrogen is basic, the solution will be titrated with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first or second derivative of the titration curve to precisely identify the inflection point, which corresponds to the half-equivalence point where pH = pKa.[9][11]

Structural Characterization: X-ray Crystallography

Scientific Rationale: While not a bulk property, single-crystal X-ray diffraction (SCXRD) provides the unambiguous, three-dimensional structure of a molecule at atomic resolution.[12] This information is invaluable for understanding intermolecular interactions, confirming stereochemistry, and informing structure-based drug design. The primary challenge is often growing a high-quality single crystal.[12][13]

Recommended Protocol: Slow Evaporation Crystallization [14]

-

Purity: Ensure the compound is of the highest possible purity, as impurities can inhibit crystal growth.

-

Solvent Selection: Identify a solvent or solvent system in which the compound is moderately soluble.[14] Highly soluble compounds tend to precipitate too quickly, while poorly soluble ones may not crystallize at all. A good starting point is a binary system (e.g., dichloromethane/hexane or ethyl acetate/heptane).

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature or with gentle heating.[14]

-

Filtration: Filter the solution through a syringe filter into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[14]

-

Crystal Growth: Cover the vial with a cap that allows for very slow evaporation (e.g., pierced with a needle). Place the vial in a location free from vibration and temperature fluctuations.[14]

-

Harvesting: Allow the solvent to evaporate over several days to weeks. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for analysis.[13]

Workflow and Data Integration

The characterization of a novel compound is a systematic process where data from multiple experiments are integrated to build a comprehensive profile.

Diagram 1: Physicochemical Characterization Workflow

Caption: A logical workflow for the comprehensive physicochemical characterization of a new chemical entity.

Conclusion

The physicochemical properties of this compound, as outlined in this guide, form the bedrock for its rational development as a potential therapeutic agent. The predicted values for LogP, TPSA, and hydrogen bonding capacity suggest a compound with favorable characteristics for membrane permeability. However, these predictions must be rigorously validated through the experimental protocols described herein. By employing robust, validated methods like the shake-flask technique for solubility and LogP, potentiometric titration for pKa, and slow evaporation for crystallography, researchers can build a reliable, high-quality dataset. This data-driven approach is fundamental to mitigating risk and maximizing the potential for success in the complex journey of drug discovery and development.

References

-

Aqueous Solubility Assay | Bienta. (n.d.). Bienta. Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved January 19, 2026, from [Link]

-

Determination of the pK a values of some pyridine derivatives by computational methods. (2025). Various Authors. Retrieved January 19, 2026, from [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient (n-Octanol/Water), pH-Metric Method for Ionisable Substances. (2000). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved January 19, 2026, from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

X-ray Crystallography. (n.d.). Creative BioMart. Retrieved January 19, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 19, 2026, from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

-

(PDF) Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved January 19, 2026, from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved January 19, 2026, from [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound | C8H6ClN3O | CID 28064727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Aqueous Solubility Assay | Bienta [bienta.net]

- 4. asianpubs.org [asianpubs.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. who.int [who.int]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. How To [chem.rochester.edu]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of the title compound, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This small molecule, possessing a pyridine and a 1,2,4-oxadiazole moiety, is of significant interest to the medicinal chemistry community.[1][2][3] Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[4][5] This guide covers the entire workflow, from synthesis and crystallization to data collection, structure solution, and refinement, with a focus on the underlying scientific principles and practical insights.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The precise knowledge of the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern drug discovery.[4][5] For a compound like this compound, which contains key pharmacophoric features such as a halogenated pyridine ring and an oxadiazole heterocycle, understanding its crystal structure provides invaluable information.[1][2] This knowledge allows researchers to:

-

Validate Molecular Connectivity: Unambiguously confirm the synthesized chemical structure.

-

Determine Conformation: Identify the preferred spatial orientation of the molecule in the solid state.

-

Analyze Intermolecular Interactions: Understand how molecules pack together in a crystal lattice, which can influence physical properties like solubility and stability.[6][7][8]

-

Inform Drug Design: Provide a basis for computational modeling and the design of analogs with improved potency and selectivity.[4][5]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information at the atomic level.[4][9][10]

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality crystal is the prerequisite for a successful SCXRD experiment.[9] This section outlines a plausible synthetic route and crystallization strategies for obtaining diffraction-quality single crystals of the title compound.

Synthetic Pathway

While various synthetic routes to substituted pyridines and oxadiazoles exist, a common approach involves the coupling of a pyridine derivative with a pre-formed oxadiazole ring or its precursor. A hypothetical, yet chemically sound, synthetic scheme is presented below.

Caption: A potential synthetic route to the target compound.

This process would involve the reaction of a commercially available starting material, such as 2-chloro-4-cyanopyridine, with acetamidoxime to form an intermediate that can then be cyclized to the desired 1,2,4-oxadiazole.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction can be a meticulous process. A systematic approach to screening various crystallization conditions is crucial.

Step-by-Step Crystallization Methodology:

-

Purification: The synthesized compound must be of high purity. Techniques such as column chromatography or recrystallization are employed to remove any impurities that could hinder crystal growth.

-

Solvent Selection: A range of solvents with varying polarities should be screened. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

-

Single-Crystal X-ray Diffraction: From Data to Structure

Once suitable crystals are obtained, the core of the structural analysis begins. This involves mounting the crystal on a diffractometer and collecting the diffraction data.

Data Collection

A single crystal is carefully mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a pattern of diffraction spots.[11]

Key Data Collection Parameters:

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is generally suitable for small organic molecules; Cu may be used for very small crystals. |

| Temperature | 100(2) K | Reduces thermal motion, leading to better diffraction data at higher angles. |

| Detector | CCD or CMOS area detector | Efficiently collects the diffraction pattern over a wide area. |

| Data Collection Strategy | Omega and Phi scans | Rotates the crystal to bring different lattice planes into the diffracting condition, ensuring data completeness. |

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffraction spots. This information is then used to solve the crystal structure.

Caption: The workflow from raw data to the final structural model.

Structure Solution:

Direct methods or Patterson methods are typically used to obtain an initial model of the crystal structure. This initial model provides the approximate positions of the heavier atoms (in this case, Cl, O, N, and C).

Structure Refinement:

The initial model is then refined using a least-squares process.[12] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to achieve the best possible agreement between the calculated and observed diffraction data.[13] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]

Results and Discussion: A Hypothetical Structural Analysis

The following table presents hypothetical but realistic crystallographic data for this compound.

Table 1: Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₈H₆ClN₃O |

| Formula Weight | 195.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.034(2) |

| β (°) | 105.23(1) |

| Volume (ų) | 901.2(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.442 |

| Absorption Coefficient (mm⁻¹) | 0.45 |

| F(000) | 400 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected / unique | 5432 / 2056 [R(int) = 0.021] |

| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Molecular and Crystal Packing Insights:

The refined structure would likely reveal a nearly planar conformation between the pyridine and oxadiazole rings. The crystal packing would be expected to be dominated by weak intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These interactions are crucial for the stability of the crystal lattice.

Conclusion: The Power of Structural Insight

The successful crystal structure analysis of this compound provides a definitive and high-resolution view of its molecular architecture. This detailed structural information is not merely an academic exercise; it is a critical component of the drug discovery and development process.[5][6] The insights gained from this analysis, from conformational preferences to intermolecular packing, empower medicinal chemists to make more informed decisions in the design of next-generation therapeutics. The methodologies outlined in this guide represent a robust and reliable pathway to obtaining this essential knowledge.

References

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.

-

The role of crystallography in drug design. National Center for Biotechnology Information. Available at: [Link]

-

Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. International Union of Crystallography. Available at: [Link]

-

The Importance of Crystal Structure Prediction for Developing Drug Molecules. International Union of Crystallography. Available at: [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Center for Biotechnology Information. Available at: [Link]

-

Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. National Center for Biotechnology Information. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? X-ray Professional. Available at: [Link]

-

Refining X-ray Crystal Structures. Royal Society of Chemistry. Available at: [Link]

-

A Review on Crystallography and Its Role on Drug Design. Zien Journals. Available at: [Link]

-

The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua. Available at: [Link]

-

Small molecule crystallography. Excillum. Available at: [Link]

-

The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? National Center for Biotechnology Information. Available at: [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. National Center for Biotechnology Information. Available at: [Link]

-

Basic refinement. University of Cambridge. Available at: [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

-

Structure solution and refinement: introductory strategies. Available at: [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. Available at: [Link]

-

Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Royal Society of Chemistry. Available at: [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zienjournals.com [zienjournals.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. filter-dryer.com [filter-dryer.com]

- 8. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: A High-Potential Scaffold for Modern Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS: 959240-51-8). While this specific molecule is predominantly recognized as a novel building block with limited specific biological data in current public literature[1], its constituent chemical moieties—a chlorinated pyridine ring and a 3,5-disubstituted 1,2,4-oxadiazole—are of profound importance in medicinal chemistry. This guide synthesizes information on its chemical identity, presents a robust, field-proven protocol for its synthesis based on established chemical principles, and explores its vast potential in drug development. The core value of this compound lies in its strategic combination of a versatile pyridine scaffold, known for its presence in numerous FDA-approved drugs, and the 1,2,4-oxadiazole ring, a highly effective bioisostere for amide and ester functionalities. This guide is intended for researchers and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Part 1: Chemical Identity and Physicochemical Profile

The foundational step in evaluating any chemical entity is to establish its precise identity and key physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Nomenclature and Identification

-

Systematic IUPAC Name: 5-(2-chloro-4-pyridinyl)-3-methyl-1,2,4-oxadiazole[2]

-

Common Name: this compound[2]

-

CAS Number: 959240-51-8[2]

-

Molecular Formula: C₈H₆ClN₃O[2]

-

Canonical SMILES: CC1=NOC(=N1)C2=CC(=NC=C2)Cl[3]

-

InChIKey: PGOOYEJYEUZJBF-UHFFFAOYSA-N[3]

Synonyms and Common Identifiers

The compound is referenced across chemical databases and suppliers by various identifiers, including: 5-(2-Chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole, DTXSID30650971, and MFCD09864535[2][4].

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and suitability for drug development.

| Property | Value | Source |

| Molecular Weight | 195.61 g/mol | [2] |

| Monoisotopic Mass | 195.01994 Da | [2] |

| XLogP3 (Lipophilicity) | 2.1 | [4] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [4] |

| Heavy Atom Count | 13 | [3] |

| Complexity | 181 | [4] |

Part 2: The Strategic Value of the Pyridine and 1,2,4-Oxadiazole Moieties

The potential of the title compound stems directly from the proven utility of its two core heterocyclic components in medicinal chemistry.

The Privileged Pyridine Scaffold

The pyridine ring is a quintessential "privileged scaffold" in drug discovery. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating the compound's pKa and solubility. The aromatic system can engage in π-π stacking interactions with biological targets. The presence of a chlorine atom at the 2-position, as in this molecule, serves two purposes: it modulates the electronic properties of the ring and provides a reactive site for further chemical modification via nucleophilic aromatic substitution, enabling the generation of diverse chemical libraries.

The 1,2,4-Oxadiazole Ring: A Bioisosteric Powerhouse

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered immense interest in drug design. Its primary role is to serve as a bioisostere—a chemical group that can replace another with similar physical or chemical properties without significantly impacting the desired biological activity. Specifically, the 1,2,4-oxadiazole is an effective and metabolically robust replacement for ester and amide functionalities[5]. This is a critical strategy in drug development to overcome liabilities such as hydrolysis by esterase or amidase enzymes, thereby improving a drug candidate's pharmacokinetic profile and oral bioavailability. The oxadiazole ring is also rigid, helping to lock the conformation of a molecule and improve its binding affinity to a target protein.

Caption: 1,2,4-Oxadiazole as a bioisostere for amides/esters.

Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a vast spectrum of biological activities, including anti-tubercular, anticancer, and anti-inflammatory properties[6].

Part 3: Proposed Synthesis Pathway and Experimental Protocol

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N and C-O bonds of the oxadiazole ring. This retrosynthesis points to two key starting materials: a reactive derivative of 2-chloroisonicotinic acid (for the pyridine portion) and acetamidoxime (for the methyl-oxadiazole portion).

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Step-by-Step Experimental Protocol

This protocol is a self-validating system. Successful formation of the intermediate in Step 1 can be confirmed by LC-MS before proceeding. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

PART A: Synthesis of 2-Chloroisonicotinoyl Chloride (Intermediate B)

-

Reagents & Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride drying tube), add 2-chloroisonicotinic acid (1.0 eq).

-

Chlorination: Add thionyl chloride (SOCl₂, 5.0 eq) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). The resulting crude 2-chloroisonicotinoyl chloride, typically a solid or oil, is often used directly in the next step without further purification.

Causality: Thionyl chloride is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is much more electrophilic than the parent carboxylic acid, making it highly reactive towards the nucleophilic amidoxime in the subsequent step. DMF acts as a catalyst by forming a Vilsmeier intermediate, which accelerates the reaction.

PART B: Synthesis of this compound (Final Product D)

-

Reagents & Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetamidoxime (1.1 eq) and a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).

-

Acylation: Cool the solution to 0 °C in an ice bath. Dissolve the crude 2-chloroisonicotinoyl chloride (1.0 eq) from Part A in the same anhydrous solvent and add it dropwise to the amidoxime solution over 30 minutes.

-

Intermediate Formation: Allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of the O-acyl amidoxime intermediate (C) can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Cyclization: Upon completion of the acylation, heat the reaction mixture to reflux for 8-12 hours. This thermal condition promotes the intramolecular cyclization via dehydration to form the 1,2,4-oxadiazole ring.

-

Purification: After cooling, the reaction mixture can be quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Causality: The base (pyridine) neutralizes the HCl generated during the acylation reaction. The subsequent heating provides the necessary activation energy for the elimination of a water molecule from the O-acyl amidoxime intermediate, driving the irreversible ring-closure to the thermodynamically stable aromatic 1,2,4-oxadiazole heterocycle[8].

Part 4: Potential Applications in Drug Discovery

Given the absence of specific biological data for this compound, its potential must be inferred from the activities of structurally related molecules. This compound is a prime candidate for screening in various therapeutic areas.

-

Oncology: Many kinase inhibitors feature a hinge-binding pyridine motif. The 1,2,4-oxadiazole can act as a linker or a pharmacophore that occupies adjacent pockets. For instance, compounds with oxadiazole cores have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR)[9].

-

Infectious Diseases: The combination of pyridine and azole heterocycles is a common feature in anti-infective agents. Structurally related compounds have shown activity against Mycobacterium tuberculosis by targeting novel pathways. This scaffold could be explored for antibacterial, antifungal, or antiviral activity.

-

Neuroscience: The physicochemical properties of this molecule (e.g., TPSA < 90 Ų, MW < 500) are consistent with those required for crossing the blood-brain barrier. Therefore, it could serve as a starting point for developing agents targeting central nervous system (CNS) receptors or enzymes.

Part 5: Safety and Handling

Based on aggregated data, the compound should be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Statements:

-

Recommended Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

References

-

PubChem. This compound. Available from: [Link]

-

Angene Chemical. This compound. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

MDPI. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Available from: [Link]

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available from: [Link]

- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

SpringerLink. Biological activity of oxadiazole and thiadiazole derivatives. Available from: [Link]

-

PMC. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review). Available from: [Link]

-

ResearchGate. Synthesis of 1,2,4-Oxadiazoles. Available from: [Link]

-

RSC Publishing. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors. Available from: [Link]

-

PMC. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

PMC. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C8H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C8H6ClN3O | CID 28064727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

"2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability Studies of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel heterocyclic compound, this compound. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is a critical early step in evaluating a compound's potential as a therapeutic agent. Poor solubility can hinder absorption and bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1][2] This document outlines the rationale behind experimental design, detailed protocols, and the development of a stability-indicating analytical method.

Introduction to this compound

This compound is a substituted pyridine derivative containing an oxadiazole moiety. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of the compound.

Key physicochemical properties obtained from public databases are summarized in Table 1.[3][4][5]

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃O | PubChem[3] |

| Molecular Weight | 195.61 g/mol | Sigma-Aldrich |

| XLogP3 | 2.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | Alfa Chemistry[4] |

| Hydrogen Bond Acceptor Count | 4 | Alfa Chemistry[4] |

| Topological Polar Surface Area | 51.8 Ų | Alfa Chemistry[4] |

Solubility Assessment: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and, consequently, its bioavailability.[1][2][6] This section details the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, especially in early drug discovery.[7]

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in an organic solvent (like DMSO) and then diluted into an aqueous buffer. It's a high-throughput screening method to identify compounds with potential solubility liabilities.[7]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent, where the solid form of the compound is in equilibrium with its dissolved form.[6][7] This is a more time-consuming but accurate measure, essential for later stages of drug development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Borate buffer, pH 9.0

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Shaking incubator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of the compound to vials containing the different aqueous buffers.

-

Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation: Expected Solubility Profile

The solubility data should be presented in a clear and concise table.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| Citrate Buffer | 3.0 | 25 | (Hypothetical Value) |

| PBS | 7.4 | 25 | (Hypothetical Value) |

| Borate Buffer | 9.0 | 25 | (Hypothetical Value) |

| PBS | 7.4 | 37 | (Hypothetical Value) |

Stability Studies: Ensuring Compound Integrity

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies are a key component of this, helping to identify potential degradation products and establish degradation pathways.[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability and to develop a stability-indicating analytical method.[10]

Figure 2: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Experimental Protocol: General Approach to Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

-

Acid and Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Incubate at elevated temperatures (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.[9] Monitor the degradation over time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed solid in a suitable solvent for analysis.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines. Analyze the samples and compare them to a dark control.

Rationale for Pyridine Derivatives: Pyridine and its derivatives can be susceptible to degradation through various mechanisms, including hydroxylation.[11][12][13] The electron distribution in the pyridine ring can influence its reactivity with enzymes and its susceptibility to oxidation.[11][12]

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 h | 60°C | (Hypothetical Value) | (Hypothetical Value) |

| 0.1 M NaOH | 8 h | 60°C | (Hypothetical Value) | (Hypothetical Value) |

| 3% H₂O₂ | 24 h | Room Temp | (Hypothetical Value) | (Hypothetical Value) |

| Dry Heat | 48 h | 80°C | (Hypothetical Value) | (Hypothetical Value) |

| Photolytic | (ICH Q1B) | (ICH Q1B) | (Hypothetical Value) | (Hypothetical Value) |

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.[14][15] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[16][17][18]

Method Development Strategy

The development of a stability-indicating HPLC method is a systematic process.

Figure 3: HPLC Method Development Logic

Caption: Logical flow for developing a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector.

-

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program: A time-based gradient from low to high acetonitrile concentration to ensure elution of both polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined from the UV spectrum of the parent compound (e.g., 254 nm).

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14]

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following these protocols, researchers can generate the critical data needed to assess the compound's developability. The insights gained from these studies are fundamental to making informed decisions in the drug discovery and development process, ultimately de-risking candidates and paving the way for successful formulation development.[8]

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Solubility, Dissolution, and Stability Studies of Pharmaceuticals.

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Stability Indicating HPLC Method Development –A Review. IJTSRD.

- SOLUBILITY DETERMIN

- Development and Validation of HPLC Stability-Indicating Assays.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Stability Indicating HPLC Method Development and Valid

- This compound. PubChem.

- A Novel Degradation Mechanism for Pyridine Deriv

- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.

- CAS 959240-51-8 this compound. Alfa Chemistry.

- (PDF) Degradation of Pyridines in the Environment.

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

- Forced Degrad

- This compound. PubChemLite.

- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine AldrichCPR. Sigma-Aldrich.

Sources

- 1. rheolution.com [rheolution.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. This compound | C8H6ClN3O | CID 28064727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - this compound (C8H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. criver.com [criver.com]

- 9. ajrconline.org [ajrconline.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. irjpms.com [irjpms.com]

- 15. ijtsrd.com [ijtsrd.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

A Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of 1,2,4-oxadiazole pyridine derivatives, a class of compounds demonstrating significant therapeutic potential across multiple domains. The 1,2,4-oxadiazole ring, a versatile five-membered heterocycle, serves as a crucial bioisosteric replacement for amide and ester functionalities, often enhancing metabolic stability and pharmacokinetic profiles.[1] When conjugated with the pyridine scaffold, a ubiquitous feature in numerous approved drugs, the resulting derivatives exhibit a broad spectrum of biological activities. This document synthesizes current research on their anticancer, antimicrobial, and anti-inflammatory properties, detailing underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols. It is designed to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Rationale for a Hybrid Scaffold

The pursuit of novel therapeutic agents is often driven by the intelligent combination of known bioactive structural motifs. The 1,2,4-oxadiazole nucleus and the pyridine ring represent two such privileged scaffolds.

-

The 1,2,4-Oxadiazole Core: This heterocycle is a key building block in drug design, valued for its ability to act as a bioisostere for esters and amides, thereby improving metabolic stability and oral bioavailability.[1] Its rigid, planar structure serves as an effective linker, correctly orienting other functional groups for optimal interaction with biological targets.[2] The oxadiazole ring itself is not merely a passive scaffold; its constituent atoms can engage in crucial hydrogen bonding and other non-covalent interactions with protein residues.[2]

-

The Pyridine Ring: Pyridine is a fundamental six-membered aromatic heterocycle present in a vast array of natural products and synthetic drugs. Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule, impacting target binding, solubility, and metabolic fate.

The fusion of these two moieties creates a unique chemical architecture. The pyridine ring can be functionalized to fine-tune activity and selectivity, while the 1,2,4-oxadiazole provides a stable and versatile core. This combination has yielded compounds with potent and varied pharmacological effects.

General Synthesis Strategy

The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime intermediate with a carbonyl derivative, such as an acyl chloride, carboxylic acid, or ester.[3][4] For pyridine-containing derivatives, this typically involves reacting a pyridine-derived amidoxime with a substituted acyl chloride, or vice-versa.

Caption: General workflow for the synthesis of 1,2,4-oxadiazole pyridine derivatives.

Anticancer Activity: A Primary Therapeutic Avenue

The most extensively documented biological activity of 1,2,4-oxadiazole pyridine derivatives is their potent anticancer effect against a wide range of human cancer cell lines.[2][5][6]

Mechanism of Action

The antitumor activity of these compounds is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Induction of Apoptosis: A significant mechanism is the activation of caspases, which are the primary executioners of the apoptotic pathway.[7] Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the specific activation of caspase-3.[7] Molecular docking studies suggest that the oxadiazole and pyridine nitrogen atoms form critical hydrogen bonds with amino acid residues like Glycine and Cysteine within the caspase-3 active site, triggering its proteolytic function.[7]

Caption: Simplified pathway of apoptosis induction via Caspase-3 activation.

-

Enzyme Inhibition: Other derivatives function by inhibiting enzymes crucial for cancer cell proliferation and survival, such as telomerase or protein kinases involved in growth factor signaling (e.g., EGFR).[8]

Structure-Activity Relationship (SAR)

SAR studies have revealed that the nature and position of substituents on the aromatic rings are critical for anticancer potency.

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -NO₂, -Cl, -CF₃) on the phenyl ring attached to the oxadiazole core often correlates with increased cytotoxic activity.[9]

-

Pyridine Isomers: The position of the nitrogen atom in the pyridine ring can influence binding affinity and selectivity for specific biological targets.

-

Linker Modification: While the 1,2,4-oxadiazole is a common linker, its replacement with other heterocyclic systems can drastically alter activity, highlighting its importance in maintaining the optimal spatial arrangement of the pharmacophoric elements.[6]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, determined via assays like the MTT assay.

| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7 (Breast) | 0.76 ± 0.044 | [5] |

| A549 (Lung) | 0.18 ± 0.019 | [5] | |

| DU-145 (Prostate) | 1.13 ± 0.55 | [5] | |

| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7 (Breast) | 0.68 ± 0.03 | [2][6] |

| A-549 (Lung) | 1.56 ± 0.061 | [2][6] | |

| A375 (Melanoma) | 0.79 ± 0.033 | [2][6] | |

| 1,2,4-Oxadiazole-fused Imidazothiadiazole | A375 (Melanoma) | 0.11 - 1.47 | [9] |

Antimicrobial Activity

Derivatives of 1,2,4-oxadiazole pyridine have demonstrated significant activity against a range of pathogens, including drug-resistant bacterial strains and fungi.

Antibacterial Properties

This class of compounds shows notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant strains.[10][11]

-

Mechanism of Action: A primary target is the bacterial cell wall biosynthesis pathway. Some derivatives act as non-β-lactam antibiotics that inhibit penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan cell wall.[3]

-

Structure-Activity Relationship (SAR):

-

A hydrogen-bond donor in certain positions of the molecule is often necessary for antibacterial activity.[12]

-

Hydrophobic substituents, especially halogens, on aryl rings are generally well-tolerated and can enhance activity.[13]

-

Replacing a pyrazole ring with an indole ring has been shown to broaden the spectrum of activity against Gram-positive organisms.[3]

-

Antifungal Properties

Certain derivatives have been developed as potent antifungal agents, targeting enzymes essential for fungal survival.

-

Mechanism of Action: One key target is succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[14] Inhibition of SDH disrupts fungal respiration and energy production. Molecular docking studies indicate that the oxadiazole ring forms hydrogen bonds with key residues like TYR58 and TRP173 in the SDH active site.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC values are the standard measure for antibacterial potency, representing the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Bacterial Strain | Reported MIC (µg/mL) | Reference |

| 1,2,4-Oxadiazole Analogs | S. aureus | 0.5 - 4 | [13] |

| 3,5-Diphenyl 1,2,4-Oxadiazoles | S. aureus | Active (Specific value varies) | [3] |

| Oxadiazole/2-Imidazoline Hybrids | S. aureus | 8 - 32 | [15] |

| E. coli | 8 - 32 | [15] |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. 1,2,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents by modulating key signaling pathways.

Mechanism of Action

A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and activate gene transcription. Certain 1,2,4-oxadiazole derivatives have been shown to block the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of inflammatory genes.[16] This leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO) and TNF-α.

Caption: Inhibition of the NF-κB pathway by 1,2,4-oxadiazole derivatives.

Key Experimental Protocols

The validation of biological activity relies on robust and reproducible experimental assays. The following are standard, step-by-step protocols for evaluating the core activities discussed.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Methodology:

-

Inoculum Preparation: Culture the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to reach the logarithmic growth phase. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The 1,2,4-oxadiazole pyridine scaffold is a remarkably versatile platform for the development of new therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities provides a solid foundation for further investigation. Future efforts should focus on:

-

Target Deconvolution: Precisely identifying the molecular targets for the most potent compounds to better understand their mechanisms of action.

-

Pharmacokinetic Optimization: Modifying structures to improve ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy and reduced toxicity.

-

Multi-Target Agents: Exploring the potential of single compounds to modulate multiple targets, which could be beneficial in complex diseases like cancer or inflammatory disorders.[17]

References

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (PubMed Central) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNb3RKcwOuuyp_9URGMGI_2HO2Q1YTF7jimHueYEGvD9RoMWONeVDX4Ini1JQtmPE6D6jTaRF7bwQgnhxBbgZFFH1GoUQ9JoA_IaUKkmljkVpiEbkGxzBP0Bo1lDcknG7c-M8I1QzPUw9eRm0=]

- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (PMC - NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkYzT7bs1NtzvzrdxzwUhBJOZmnNL24Hn4Nq4re8VCUz01H9_B7muDUgQOzcZSWdmvwzXjK8DAUhsscVAnUihuWoVzDDxOqWpNo2eovtvHG65tHqViUf7JmZI0G7nswwCaIOZFyBUFe4rlEuA=]

- Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. (JOJ Pub Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3jk1jlPIqMdPtMo22XoNvLJ1J2ODgwzM8FPxR_I7iGgjY2ReTv8RvCxJRWDi4mriHmHghHqK4rurtz3z8DG7bbzRyyrtkHHZZhvkgAMBL_u_P1LE8AeSsg4-WznZlTMBdLfKYD_bJAa6koToe4AWvuk1Xbwc=]

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN43k5PW7kZKdhOgnIVgZ09RnwZAOtO5QA82NKkRgvV1K9wNaR5zahZTpNuxQ1UDqE2Kl9CnOIhiqnztzX0IWy2mG11pzP1mhFbirJZZRDL9uma1KNXDQfnZJ4y3jniYMQjNLRovc7dZVjhG8=]

- Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. (Juniper Publishers) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0CC4vVg8ihRgzEmAA9CX7U86mqERu211hlTIR_lm4JMzHT7uENPVIouFoduLO2u59Nq3vuyA-Q4CZDgyW9b0N5km6RJCns0XgmmjGXjDKD3vty2oKkB81gZf3WZagl8cCOhDGhfN72B5kPtTDJ5Gz6ey_XIc4fIq1]

- Biological activity of oxadiazole and thiadiazole derivatives. (PMC - PubMed Central) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERUl6bCuVQlfnXq4SpwHcsAfP-9UktqpGOaH6Qjbh3I1IbIh026rLChrsD6zeaIFqjU6fgbQtRbDdt3SZwWim3fGOjmMlsdygFgyS0Wj0rlY04A3VmmvTU1t2kH5TrJrnRy9nsHFMOEw0AWyg=]

- Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8xXusAsIJapQxjSGh4prLud-zEMpnxV1jZyi-QOoFzf1P5CO0-iF9FCDSDBMVLN_5p8wGGgedU9yE0e3EyLLJvOvjbQRJFZzxO_YfEW0DnwPNI_Nawf2NQxxb1485Oog6SxxgNK6TuAM6de1KB6UYPo10jOprOkDfvbWpUvr6wN50UoCmdNGvYcoi5D0ZutsQhtL2Qu68fWmnH3FdnBwIkCjBJnicVsjVpQ6PBLE5HiqE69wuNqP_wqqkOuFYQdSe_rBWOBvQytSCFOjQ4IPrdw==]

- Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpmD6lbXqXrAGupvY05ZLJ775N6iDJpUgOPMA3pqXaWKjyXhbLCxRICgbEiIGAPOMlbFYZJx6g6NpKYwXWX7s9bKt9Qsw63ZEZdsDDw9QIg0isIs7fBgXSPZURQgijFScQHycoi9nMOiaNTGI=]

- Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFMAq-gXssFb9TXeEBIMuKa2uqj1WRsfVOgFOuJ-hBzp20nUkLeBLU9JvQdGrBkHKes7MjT9thrDUSlBRTDdiaJpYNgIyVBm4BKXSGv_QTdqqRSp1Q1DNHMXJ8fq8VuetQlNJY]

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (Research and Reviews) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC1VurHo9bdU61uZ1QEF4OMQ4OFaPDBU9vTzgRSuev7FG0K04GUjy_sx-QKCy7fUzQvA-ppRUjtwNaaEDH2L2X1ZB1fVje_1Ze_vFKqDoqeKXNL98-K4k5AJ33ghJkqCzef1n7MATmbeUbWOy1Bos_x5VggBKoijK9X_MKKKkD2oARbuoSkn7fbUvKXbh8GyiCsBrSszNRRJcbIIueJpk=]

- Synthesis of pyridine‐substituted oxadiazole derivative. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgAglnhi5UmMkBGKUm5bbsSGYgCAvlhKnAGJumq2EHtK3daSuHnX-jbXSTW0di-MukoLr65EdPL46tDdYyvI1bQBjuw0e2T-QSevjsGUMF7YJG9YNKNu7e6cZFMMBeZsOivERAP1ypvsrjlnBYl9Dm9Vl78JKbPnqzWLB3CLXrg6p3NFbzeofLtM9hn_9vwsJHFve2GDfB81xoEWcYiYypiRmEGkNL]

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (PMC - PubMed Central) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLeXVpQrqEassbJOAV3Aqh630faLqOnGC1RGVWmTO6MskJnMsEEaYikTCbIvbUYci50gqfNmhs_5zcyovb9NhQwglweG40PlaO_Lz9-YAa6TetIBItg6gaHkJKE3GTG3_cAm6MoWHmW4dTiLc=]

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLTOtYDmi_-U560RXvm_Sz7vijY3YX5u0HEi2MoznZa0ufKtIERn43BebnpVJMAryaxgUKxtNSszFEA8UPKMX_JfGgtzPZb1ddoSIGaP8qmDxsN4yJAkhySk-YwSHIAKWzQJU=]

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (PMC - NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHui2bBL7zos5JVh0TdUcNIS44Du8x_nBkfZOJcsyJJou1LRNYglHtFFMBTTibdfAU-XsGglpmClDYDPbshYE4FMC3RNA5Ozn0cnSud_PNsP-IONetujDMCVnhI9HnYCvf42eeRo2RaNIO2EkA=]

- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4000MrOGNOv8JY6POIKHliU9uwCtraO_XKMI6aGXz6YEnebzy2KuSPWq56qM2LKhn1ELJ1dT_Zhd0UVjfSNaMlZSnlO9LUdmFv2iQKCHcPgYzWRjVyQM5IO5xLQHIHqI=]

- Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXnrBquVBmtwlOnXzNvnv-oR7dhx5hKawSYO7Dm4ngOsbATHbK4ANI81sp7Ikv87qv4oODnzWIJlz6kW7robw83yJNotm-3Ib20qcfxfFT4ccuURuDGcDNGwsO8rNnvHaQRuM1TAGmIfAE8CGEh7ZUWRgUqKG2T7fCnYXzRfshbBrlesFlICDHMYMhD5nfNpdgfRo1a9Dj7FXiIg26hwE-oKLGW8u3_kwu5Nw7b20YtL-NqteaIPzs]